Isobutyl anthranilate
Description
Overview of Anthranilate Ester Chemistry and Biological Relevance
Anthranilate esters are a class of aromatic compounds derived from anthranilic acid. nih.gov These esters, including the methyl, ethyl, and butyl variants, are recognized for their aromatic properties and are commercially utilized in the perfume and flavor industries. rsc.org For instance, methyl anthranilate is known for its grape-like scent, while ethyl anthranilate contributes to peach, berry, and orange flavors. ebi.ac.ukgoogle.com
From a biochemical perspective, anthranilate esters are expected to be absorbed in the body, either in their original form or after being broken down. inchem.org In the liver, they are hydrolyzed into their corresponding alcohols and carboxylic acids, which are then excreted. inchem.org Some anthranilate esters occur naturally in foods like starfruit, orange juice, and strawberries. inchem.org
Significance of Isobutyl Anthranilate as a Research Subject
This compound, with the chemical formula C₁₁H₁₅NO₂, is an ester of isobutanol and anthranilic acid. ontosight.aiscbt.com It presents as a colorless to pale yellow or brown liquid and is characterized by a sweet, fruity, and floral aroma, often described as having an orange blossom-like scent. ontosight.ainih.govthegoodscentscompany.com This compound is insoluble in water but soluble in alcohol and oils. nih.gov
Its primary significance in research and commercial applications lies in its role as a flavoring and fragrance agent. ontosight.ainih.gov It is used to impart fruity notes to a variety of products. ontosight.ai this compound can be synthesized through the direct esterification of isobutyl alcohol with anthranilic acid. chemicalbook.com
Identification of Key Research Gaps and Emerging Opportunities in this compound Studies
While this compound is well-established as a fragrance and flavor compound, several areas present opportunities for further research. The exploration of novel, more environmentally friendly synthesis methods for anthranilate esters, such as metal-free multicomponent reactions and microwave-assisted synthesis, is an ongoing field of study. rsc.orgresearcher.life These modern techniques could offer milder and more efficient alternatives to traditional methods. rsc.org
Furthermore, the functionality of the anthranilate ester structure makes it a valuable synthon for further organic conversions, suggesting potential applications beyond its current use. rsc.org Investigating these potential synthetic pathways could unlock new applications for this compound and other related esters.
Interactive Data Tables
Below are interactive tables detailing the chemical and physical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-methylpropyl 2-aminobenzoate | nih.gov |
| CAS Number | 7779-77-3 | nih.govfemaflavor.orgfao.org |
| Chemical Formula | C₁₁H₁₅NO₂ | scbt.com |
| Molecular Weight | 193.24 g/mol | scbt.comnih.gov |
| FEMA Number | 2182 | nih.govthegoodscentscompany.comfemaflavor.org |
| JECFA Number | 1537 | nih.govfemaflavor.orgfao.org |
| Physical Property | Value | Source |
| Appearance | Colorless to pale yellow or brown liquid | nih.govthegoodscentscompany.com |
| Odor | Faint orange blossom-like, sweet, fruity, floral, berry | nih.govthegoodscentscompany.com |
| Boiling Point | 118-122 °C at 3 mmHg | nih.govthegoodscentscompany.com |
| Density | 1.057-1.063 g/cm³ | nih.gov |
| Solubility | Insoluble in water; soluble in alcohol and oils | nih.gov |
| Stability | Sensitive to air and light; hydrolyzes under acidic or basic conditions | chemicalbook.comlookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCLJQFCMRCPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Record name | ISOBUTYL ANTHRANILATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20535 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025460 | |
| Record name | Isobutyl anthranilate | |
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Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl anthranilate is a brown liquid. Insoluble in water. (NTP, 1992), Colourless to pale yellow liquid; Faint orange blossom-like aroma | |
| Record name | ISOBUTYL ANTHRANILATE | |
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| Record name | Isobutyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
313 to 315 °F at 13.5 mmHg (NTP, 1992), 118.00 to 122.00 °C. @ 3.00 mm Hg | |
| Record name | ISOBUTYL ANTHRANILATE | |
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| Record name | 2-Methylpropyl 2-aminobenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035072 | |
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Solubility |
Insoluble (NTP, 1992), Insoluble in water; Soluble in oils, Soluble (in ethanol) | |
| Record name | ISOBUTYL ANTHRANILATE | |
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| Record name | Isobutyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.057-1.063 | |
| Record name | Isobutyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7779-77-3 | |
| Record name | ISOBUTYL ANTHRANILATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isobutyl anthranilate | |
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| Record name | Isobutyl anthranilate | |
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| Record name | Benzoic acid, 2-amino-, 2-methylpropyl ester | |
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| Record name | Isobutyl anthranilate | |
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| Record name | Isobutyl anthranilate | |
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| Record name | ISOBUTYL ANTHRANILATE | |
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| Record name | 2-Methylpropyl 2-aminobenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035072 | |
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Synthetic Methodologies and Chemical Transformations of Isobutyl Anthranilate
Conventional and Advanced Synthetic Approaches to Isobutyl Anthranilate
The synthesis of this compound can be achieved through several routes, from classic equilibrium-driven reactions to more complex, modern strategies that build molecular complexity in a single step.
Esterification Reactions for this compound Synthesis
The most common and conventional method for synthesizing esters is the Fischer-Speier esterification. cerritos.edumasterorganicchemistry.com This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. operachem.com For this compound, this entails reacting anthranilic acid with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. cerritos.edumdpi.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. cerritos.edumdpi.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com
Fischer esterification is a reversible process. operachem.com To drive the reaction toward the formation of the ester product, Le Chatelier's principle is applied, typically by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. cerritos.eduoperachem.com Enzymatic esterification using lipases also presents a viable, "natural" route for producing anthranilate esters. google.com
Multi-Component Reaction Strategies for Anthranilate Esters
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all reactants, offer an efficient and atom-economical approach to complex molecules. rsc.orgnih.gov
A novel, metal-free MCR strategy has been developed for the synthesis of anthranilate esters. rsc.org This approach utilizes 2-nitrobenzaldehyde (B1664092), malononitrile (B47326), and an alcohol (such as isobutanol) in the presence of a base. The reaction proceeds through a chemoselective intramolecular redox process, where the aldehyde group is oxidized and the nitro group is reduced concurrently, leading to the formation of the anthranilate ester skeleton. rsc.org
Other well-known MCRs, while not always directly targeting anthranilates, demonstrate the power of this strategy in synthesizing related structures.
Passerini Reaction : This three-component reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org It is a third-order reaction that typically proceeds rapidly in aprotic solvents. wikipedia.orgorganic-chemistry.org
Ugi Reaction : The Ugi four-component reaction (Ugi-4CR) assembles an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov This reaction is highly valued for its ability to generate peptide-like molecules and diverse compound libraries. nih.govnih.gov
These MCRs highlight advanced synthetic routes that can provide rapid access to complex molecular scaffolds from simple starting materials. nih.gov
Electrooxidative Rearrangement Pathways to Access Anthranilate Derivatives
Electrosynthesis offers a modern and sustainable alternative to traditional chemical synthesis. A facile and direct electrocatalytic method has been developed for the synthesis of anthranilic acid derivatives through the C-C bond cleavage of isatins. acs.org
In this process, isatins serve as amino-attached C1 sources. Under mild, undivided cell conditions, an electrocatalytic reaction functionalizes the isatin (B1672199) structure, leading to the formation of various aminobenzoates (anthranilates) and aminobenzamides in moderate to good yields. This method represents an innovative pathway for accessing the anthranilate core structure, avoiding harsh reagents and conditions often associated with classical organic synthesis. acs.org
Derivatization Studies of this compound and its Analogues
The this compound molecule possesses several reactive sites—the primary amino group, the ester functionality, and the aromatic ring—that allow for a variety of chemical transformations and derivatization studies.
Reactions at the Amino Group : The primary amine is nucleophilic and can undergo N-alkylation or N-acylation. For instance, reaction with a methylating agent can yield isobutyl N-methylanthranilate. thegoodscentscompany.com The amino group can also react with aldehydes to form Schiff bases, a reaction commonly used in the fragrance industry. wikipedia.org
Reactions at the Ester Group : The ester can be hydrolyzed back to anthranilic acid and isobutanol under acidic or basic conditions. It can also undergo transesterification, where reaction with a different alcohol in the presence of a suitable catalyst (e.g., potassium carbonate) can replace the isobutyl group with another alkyl group. google.com
Reactions on the Aromatic Ring : The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of various substituents onto the benzene (B151609) ring, further diversifying the molecular structure.
Complexation : Anthranilic acid and its derivatives can act as ligands, forming complexes with various metal ions through chelation involving the amino and carboxyl groups. nih.govresearchgate.net
Catalysis in this compound Synthesis
Catalysts are crucial for facilitating the synthesis of this compound, particularly in esterification reactions. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages.
Application of Homogeneous and Heterogeneous Catalysts (e.g., Ion Exchange Resins)
Homogeneous Catalysts In the context of Fischer esterification, strong mineral acids like sulfuric acid (H₂SO₄) are the most common homogeneous catalysts. mdpi.comacs.org These catalysts operate in the same phase as the reactants, allowing for excellent contact and high reaction rates. The catalyst protonates the carboxylic acid, activating it for nucleophilic attack by the alcohol. mdpi.com However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture, which often requires neutralization and workup steps that can generate substantial waste. acs.orgacs.org
Heterogeneous Catalysts Heterogeneous catalysts, which exist in a different phase from the reactants, offer a more environmentally friendly alternative. acs.org These solid acid catalysts are easily separated from the liquid reaction mixture by simple filtration, allowing for catalyst reuse and simplified product purification. acs.orgacs.org
For the synthesis of anthranilate esters, various solid acid catalysts have been investigated. A study on the synthesis of methyl anthranilate found that certain ion-exchange resins were particularly effective. acs.org
Among the tested solid catalysts, the ion-exchange resins Amberlyst-15 and Indion-130 demonstrated the highest efficacy, while zeolites and acid-treated clays (B1170129) were found to be ineffective for this specific transformation. acs.org The success of these resins is attributed to their strong acidic sites and appropriate porous structure, which facilitate the esterification reaction. The use of such heterogeneous systems represents a significant advancement towards greener and more sustainable chemical processes. acs.org
Mechanistic and Kinetic Investigations of Catalyzed Reactions
The synthesis of this compound, like other anthranilate esters, is often achieved through catalyzed reactions, primarily esterification or transesterification. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing reaction conditions and improving yield and purity.
One common industrial method for producing this compound is through the transesterification of an anthranilic acid ester, such as the ethyl ester, with isobutanol. This reaction is typically catalyzed by a base, for instance, potassium carbonate. In a described process, 467 parts of anthranilic acid ethyl ester are reacted with 1000 parts of isobutanol in the presence of 10 parts of potassium carbonate. google.comgoogle.com The mixture is heated, causing the ethanol (B145695) formed to be distilled off. Following the removal of an intermediate fraction containing both alcohols, the excess isobutanol is distilled off, with the final traces removed under vacuum. The remaining product is then filtered from the catalyst. This process yields 556 parts of this compound. google.comgoogle.com While specific kinetic studies on this particular transesterification are not extensively detailed in publicly available literature, the reaction generally follows a nucleophilic acyl substitution mechanism. The isobutoxide ion, formed by the reaction of isobutanol with the potassium carbonate catalyst, acts as the nucleophile, attacking the carbonyl carbon of the ethyl anthranilate. This leads to a tetrahedral intermediate, which then collapses, eliminating the ethoxide ion and forming this compound.
Lipase-catalyzed synthesis of anthranilic acid esters has also been investigated, offering an environmentally friendly alternative to chemical catalysts. researchgate.net In a study utilizing Plackett-Burman experimental design for the esterification of anthranilic acid with various alcohols (C1-C18), it was found that methanol (B129727) provided the highest ester yield of 45.6%. researchgate.net Although isobutanol was not the primary focus of this specific study, the enzymatic mechanism provides valuable insight. The lipase-catalyzed reaction typically follows a Ping-Pong Bi-Bi mechanism. In this mechanism, the lipase (B570770) first reacts with the alcohol (isobutanol) to form an acyl-enzyme intermediate, releasing a water molecule. This intermediate then reacts with the anthranilic acid to produce the this compound ester and regenerate the free enzyme. The efficiency of this process is influenced by factors such as the choice of solvent, temperature, and the molar ratio of the reactants.
A novel metal-free approach for the synthesis of anthranilate esters has been developed, which proceeds via a multicomponent reaction. rsc.org This method involves the reaction of 2-nitrobenzaldehyde, malononitrile, and an alcohol in the presence of a base. The proposed mechanism suggests an intramolecular redox process where the aldehyde functionality is oxidized and the nitro group is reduced, with malononitrile acting as the carbonyl source. rsc.org This reaction pathway highlights a chemoselective process for producing anthranilate esters. rsc.org
Control of Chemo-, Regio-, and Stereoselectivity in Synthetic Routes
The control of selectivity is a fundamental aspect of modern organic synthesis, ensuring that the desired product is formed with high specificity. In the context of this compound synthesis, chemo- and regioselectivity are of primary importance.
Chemoselectivity refers to the selective reaction of one functional group in the presence of other, similar functional groups. In the synthesis of this compound from anthranilic acid, the key challenge is the selective esterification of the carboxylic acid group without affecting the amino group. Traditional acid-catalyzed esterification methods often require the use of a large excess of acid to protonate the amino group, thereby preventing it from interfering with the reaction. acs.org This, however, can lead to the formation of significant salt byproducts. The use of base catalysts in transesterification, such as potassium carbonate, circumvents this issue by activating the alcohol rather than protonating the amine, thus offering a more chemoselective route. google.comgoogle.com
The metal-free multicomponent synthesis of anthranilate esters also demonstrates a high degree of chemoselectivity. rsc.org This reaction proceeds through a complex cascade of events that selectively transforms the nitro and aldehyde groups of 2-nitrobenzaldehyde into the corresponding amino and ester functionalities of the anthranilate product, without requiring protection of the newly formed amino group. rsc.org
Regioselectivity , the preference for bond formation at one position over another, is also a critical consideration, particularly when dealing with substituted anthranilic acid precursors. While this compound itself is derived from the parent anthranilic acid, the principles of regioselectivity would apply to the synthesis of its derivatives. For instance, in reactions involving substituted anilides, such as Rh(III)-catalyzed C-H bond functionalization, exclusive ortho-substitution is often observed. nih.gov This high regioselectivity is attributed to the directing effect of the amide group, which guides the catalyst to the C-H bond at the ortho position.
Stereoselectivity , the preferential formation of one stereoisomer over another, is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, it would become a crucial consideration in the synthesis of chiral derivatives of this compound or if a chiral alcohol were used in the esterification process. In such cases, the use of stereoselective catalysts or chiral auxiliaries would be necessary to control the stereochemical outcome of the reaction.
The following table summarizes the key aspects of selectivity control in the synthesis of anthranilate esters:
| Selectivity Type | Synthetic Method | Key Control Factors |
| Chemoselectivity | Base-catalyzed transesterification | Use of a base catalyst (e.g., potassium carbonate) to selectively activate the alcohol. |
| Chemoselectivity | Metal-free multicomponent reaction | Inherent mechanism of the reaction cascade that selectively forms the amino and ester groups. |
| Regioselectivity | Catalyzed C-H functionalization of anilide derivatives | Directing group effect of the amide functionality to favor ortho-substitution. |
Advanced Spectroscopic and Analytical Characterization of Isobutyl Anthranilate
High-Resolution Chromatographic Separations
High-resolution chromatography is essential for the separation and analysis of isobutyl anthranilate from complex matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are fundamental in achieving detailed analytical results.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the gas chromatograph separates the components of a sample, which are then ionized and identified by the mass spectrometer based on their mass-to-charge ratio.
For this compound, electron ionization (EI) is a common method, leading to a characteristic fragmentation pattern that aids in its unequivocal identification. The mass spectrum of this compound shows a molecular ion peak and several key fragment ions. Public databases provide reference spectra for comparison. For instance, two different mass spectra for this compound are available, showing slight variations in the relative abundance of fragments, which can be attributed to different instrument conditions. sielc.comspectrabase.com
Table 1: Key Mass Spectral Fragments for this compound
| Spectra ID | m/z of Top 5 Peaks and Relative Abundance | Instrument |
|---|---|---|
| 26786 | 119.0 (99.99), 137.0 (39.65), 120.0 (33.08), 92.0 (27.57), 193.0 (20.62) | HITACHI RMU-7M |
Data sourced from PubChem. sielc.com
The Kovats retention index, a relative measure of retention time, is also a useful parameter in GC analysis. For this compound, the standard non-polar Kovats retention index is reported as 1556. sielc.com
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is another vital analytical tool for the analysis of this compound, particularly for samples that are not suitable for GC analysis due to thermal instability or low volatility.
A reverse-phase (RP) HPLC method has been developed for the separation of this compound. nih.gov This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. nih.gov For applications requiring mass spectrometric detection (LC-MS), the phosphoric acid can be substituted with formic acid. nih.gov This method is scalable and can be adapted for preparative separation to isolate impurities. nih.gov
While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, methods for the closely related methyl anthranilate can provide insights into typical analytical parameters. For instance, a liquid chromatographic method for methyl anthranilate in beverages used a Nova-Pak C18 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer, with UV detection at 220 nm. nih.gov
Table 2: Example HPLC Method Parameters for Anthranilate Esters
| Parameter | This compound Method | Methyl Anthranilate Example Method |
|---|---|---|
| Column | Newcrom R1 | Nova-Pak C18 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, 0.025M KH2PO4 (40:60), pH 3.00 |
| Detection | Not specified (UV/MS compatible) | UV at 220 nm |
Data for this compound from SIELC Technologies nih.gov and for Methyl Anthranilate from a study on artificially flavored beverages. nih.gov
Solid-Phase Microextraction (SPME) Coupled Techniques (e.g., SPME-GC/IT-MS/MS)
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile compounds from various matrices, including food and beverages. When coupled with GC-MS, it provides a sensitive and efficient method for the analysis of trace levels of analytes like this compound.
The SPME process involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed in the hot injector of a gas chromatograph for analysis. The choice of fiber coating is crucial for the selective extraction of the target analytes. For wine volatiles, which would include esters like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used.
Method Development and Validation for Trace Analysis
The development and validation of analytical methods are critical to ensure the accuracy, precision, and reliability of the results, especially for trace analysis. A validated method provides confidence that the analytical procedure is fit for its intended purpose.
Key validation parameters include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). While a fully validated method for trace analysis of this compound is not detailed in the provided search results, examples from similar compounds illustrate the process. For methyl anthranilate in beverages, a liquid chromatography method was validated, demonstrating good linearity over a 100-fold concentration range, with a limit of detection of 0.00125 µg/mL and a limit of quantification of 0.00417 µg/mL. nih.gov Recoveries from fortified samples ranged from 83.6% to 102.4%. nih.gov
These parameters are essential for establishing a robust analytical method for the determination of this compound in various matrices.
Elucidating Molecular Structure through Advanced Spectroscopy
Advanced spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure at the atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N, 2H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural characterization of organic molecules. For this compound, ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Similarly, ¹³C NMR spectroscopy would identify the number of non-equivalent carbon atoms and their chemical environments. While public databases indicate the existence of ¹H and ¹³C NMR spectra for this compound, specific, detailed chemical shift and coupling constant data are not readily available in the provided search results. sielc.com
¹⁵N NMR: Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for studying nitrogen-containing compounds. It can provide direct information about the electronic environment of the nitrogen atom in the amino group of this compound. Although specific ¹⁵N NMR data for this compound was not found, data for the related methyl anthranilate is available and can offer some comparative insight. The ¹⁵N NMR spectrum of methyl anthranilate has been reported in the literature. miami.edu
²H NMR: Deuterium (²H) NMR spectroscopy is a specialized technique that can be used to study molecular dynamics and order, or to probe specific sites in a molecule through isotopic labeling. There is no specific information available in the search results regarding the application of ²H NMR spectroscopy to this compound.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of this compound (C₁₁H₁₅NO₂), which is crucial for its unambiguous identification. The monoisotopic mass of the molecule is 193.1103 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 193. acs.orgnih.gov
Tandem mass spectrometry (MS/MS) reveals the fragmentation pathways of the molecular ion, offering detailed structural insights. The fragmentation of this compound is characterized by several key bond cleavages. A primary fragmentation event is the loss of the isobutyl group. The loss of an isobutylene (B52900) molecule (C₄H₈, 56 Da) via McLafferty rearrangement results in a prominent fragment ion at m/z 137, corresponding to the protonated anthranilic acid [C₇H₇NO₂]⁺. acs.orgnih.gov
The most abundant fragment, or base peak, in the EI spectrum is typically observed at m/z 119. acs.orgnih.gov This ion, the anthraniloyl cation [C₇H₅NO]⁺, is formed through the cleavage of the ester bond and the loss of the isobutoxy radical (•OCH₂CH(CH₃)₂). Further fragmentation of the aromatic ring structure can lead to smaller ions, such as the one at m/z 92. acs.orgnih.gov
| m/z | Proposed Fragment Ion | Chemical Formula | Origin |
|---|---|---|---|
| 193 | Molecular Ion | [C₁₁H₁₅NO₂]⁺ | - |
| 137 | Anthranilic Acid Ion | [C₇H₇NO₂]⁺ | Loss of isobutylene (C₄H₈) |
| 120 | Protonated 2-aminobenzoyl cation | [C₇H₆NO]⁺ | Loss of isobutanol radical |
| 119 | Anthraniloyl Cation (Base Peak) | [C₇H₅NO]⁺ | Loss of isobutoxy radical (•OC₄H₉) |
| 92 | Benzyne radical cation | [C₆H₄]⁺• | Loss of CO from m/z 120 |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
The primary amine (-NH₂) group gives rise to two distinct stretching vibrations: a symmetric stretch and an asymmetric stretch, typically appearing in the region of 3300-3500 cm⁻¹. The ester functional group is identified by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, which is expected around 1700-1730 cm⁻¹. pressbooks.publibretexts.org The presence of the aromatic ring is confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. The aliphatic isobutyl group is evidenced by sp³ C-H stretching absorptions typically found in the 2850-2960 cm⁻¹ range. libretexts.orgvscht.cz Additionally, the C-O stretching vibrations of the ester group produce strong bands in the 1100-1300 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Isobutyl Group (-CH, -CH₂, -CH₃) | 2850 - 2960 | Strong |
| C=O Stretch | Ester Carbonyl | 1700 - 1730 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| C-O Stretch | Ester | 1100 - 1300 | Strong |
Spectroscopic Analysis of this compound Derivatives and Intermediates
The spectroscopic features of this compound can be better understood by comparing them with its synthetic intermediates, primarily anthranilic acid and isobutanol , and its derivatives, such as isobutyl N-methylanthranilate .
Intermediates:
Anthranilic Acid (C₇H₇NO₂): The FTIR spectrum of anthranilic acid shows significant differences from its isobutyl ester. It features a very broad O-H stretching band from the carboxylic acid group, typically from 2500 to 3300 cm⁻¹, which overlaps with the C-H stretches. acs.orgchemicalbook.com The N-H stretches of the primary amine are also present around 3300-3500 cm⁻¹. acs.org The carbonyl (C=O) stretch of the carboxylic acid appears at a lower wavenumber (around 1670-1690 cm⁻¹) compared to the ester in this compound, due to intramolecular hydrogen bonding with the adjacent amino group. acs.org In its mass spectrum, anthranilic acid (MW: 137.14 g/mol ) shows a strong molecular ion peak at m/z 137, which corresponds to a major fragment in the this compound spectrum. chemicalbook.commassbank.jp
Isobutanol (C₄H₁₀O): The most prominent feature in the FTIR spectrum of isobutanol is a strong, broad O-H stretching band centered around 3300-3400 cm⁻¹, indicative of the hydroxyl group. fao.orgnist.gov It also displays strong aliphatic C-H stretching bands between 2850 and 2960 cm⁻¹. nist.gov Its mass spectrum is characterized by a base peak at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺, and a significant peak at m/z 31 ([CH₂OH]⁺). The molecular ion peak at m/z 74 is often weak or absent. massbank.eu
Derivatives:
Isobutyl N-methylanthranilate (C₁₂H₁₇NO₂): This derivative involves the methylation of the nitrogen atom of the amino group. This structural change has a distinct effect on its spectroscopic properties. In the FTIR spectrum, the two N-H stretching bands of the primary amine are replaced by a single, weaker N-H stretching band characteristic of a secondary amine, appearing around 3300-3500 cm⁻¹. The mass spectrum would show a molecular ion peak at m/z 207, an increase of 14 Da from this compound, corresponding to the addition of a methyl group (CH₂). The fragmentation pattern would be altered accordingly, with the N-methylated analogues of the primary fragments being observed.
Biological Pathways and Biotransformation of Anthranilate Esters
Biosynthetic Origins of Anthranilate Precursors
The Shikimate Pathway and its Metabolic Intermediates
The Shikimate pathway is a crucial metabolic route found in bacteria, fungi, plants, and algae, responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.gov This pathway is absent in animals, making these amino acids essential dietary components for them. The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). nih.govfrontiersin.org
Through a series of seven enzymatic reactions, DAHP is converted into chorismate, the final product of the Shikimate pathway and a key branch-point intermediate. nih.govrsc.org Chorismate serves as the precursor for the synthesis of tryptophan, phenylalanine, and tyrosine. frontiersin.orgkspbtjpb.org Specifically for anthranilate production, the enzyme anthranilate synthase catalyzes the conversion of chorismate to anthranilate. nih.govresearchgate.netebi.ac.uk This reaction marks the entry point into the tryptophan biosynthetic pathway. nih.gov
The key metabolic intermediates in the Shikimate pathway leading to chorismate are:
3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)
3-dehydroquinate (B1236863) (DHQ)
3-dehydroshikimate (DHS)
Shikimate
Shikimate 3-phosphate
5-enolpyruvylshikimate 3-phosphate (EPSP)
The conversion of chorismate to anthranilate is a critical regulatory step in the pathway. researchgate.net In plants, two isoforms of anthranilate synthase have been identified, one located in the plastids and another potentially in the cytosol, suggesting a dual pathway for chorismate metabolism. nih.gov
The Kynurenine (B1673888) Pathway in Anthranilate Production
The Kynurenine pathway is the primary route for the degradation of the essential amino acid tryptophan in many organisms, including mammals and some bacteria. nih.govnih.gov This pathway not only serves to catabolize tryptophan but also produces several neuroactive and immunomodulatory metabolites, as well as the precursor for de novo NAD+ synthesis. nih.govresearchgate.net
The pathway is initiated by the cleavage of the indole (B1671886) ring of tryptophan by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), leading to the formation of N-formylkynurenine. nih.gov This is then converted to kynurenine by kynurenine formamidase. nih.gov Subsequently, kynurenine can be metabolized through several branches. One of these branches leads to the production of anthranilate through the action of the enzyme kynureninase, which catalyzes the hydrolysis of kynurenine to anthranilate and alanine. nih.govnih.gov
In some bacteria, such as Pseudomonas aeruginosa, the Kynurenine pathway is a significant source of anthranilate for the synthesis of signaling molecules. nih.gov Studies have shown that both the Shikimate and Kynurenine pathways can contribute to the cellular pool of anthranilate, with the relative importance of each pathway depending on the organism and environmental conditions. nih.gov For instance, in P. aeruginosa, the Kynurenine pathway is the main source of anthranilate for the production of the Pseudomonas quinolone signal (PQS) in rich medium. nih.gov
The activity of key enzymes in the Kynurenine pathway, such as kynureninase and 3-hydroxyanthranilate 3,4-dioxygenase, can be a determining factor in a cell's ability to produce downstream metabolites. portlandpress.com
Enzymatic Synthesis and Biocatalytic Production of Anthranilate Derivatives
The enzymatic synthesis of anthranilate derivatives, including isobutyl anthranilate, involves the action of specific transferase enzymes that attach various side chains to the anthranilate core. These enzymes are of significant interest for the biocatalytic production of these valuable flavor and fragrance compounds.
Metabolic Engineering Strategies for Enhanced Anthranilate Production in Microbial Systems
Metabolic engineering offers a promising approach for the overproduction of anthranilate and its derivatives in microbial systems like Escherichia coli and Corynebacterium glutamicum. pnas.org The core of these strategies lies in redirecting the metabolic flux towards the desired product.
Several key strategies have been employed to enhance anthranilate production:
Increasing the precursor supply: This involves engineering the central carbon metabolism to increase the availability of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), the initial precursors of the Shikimate pathway. frontiersin.orgnih.gov
Overcoming pathway regulation: The Shikimate pathway is tightly regulated at several enzymatic steps. frontiersin.org Overexpression of feedback-resistant enzymes, such as variants of DAHP synthase and anthranilate synthase, can alleviate this regulation and increase the carbon flux towards anthranilate. researchgate.net
Introducing heterologous pathways: Expressing genes from other organisms can introduce novel biosynthetic routes or more efficient enzymes. For instance, a synthetic pathway from plants was used to produce methyl anthranilate in E. coli and C. glutamicum. pnas.org
Optimizing enzyme expression: Fine-tuning the expression levels of key enzymes in the biosynthetic pathway is crucial to balance metabolic flux and avoid the accumulation of toxic intermediates. pnas.org
Increasing cofactor availability: For reactions requiring cofactors like S-adenosyl-L-methionine (SAM), engineering the host to increase the intracellular pool of these cofactors can significantly improve product yields. pnas.org
In situ product removal: High concentrations of some anthranilate derivatives can be toxic to the microbial host. Implementing in situ product removal techniques, such as two-phase extractive cultivation, can alleviate this toxicity and enhance production. pnas.org
By applying these metabolic engineering strategies, researchers have successfully increased the production of methyl anthranilate in microbial hosts. pnas.org These principles can be similarly applied to enhance the production of this compound and other valuable anthranilate esters.
In Vivo Biotransformation and Metabolic Fate of this compound Esters
The in vivo biotransformation of this compound, like other anthranilate esters, is anticipated to proceed through rapid hydrolysis followed by conjugation of the anthranilic acid metabolite. This metabolic pathway ensures the compound is converted into more water-soluble forms for efficient renal clearance.
Hydrolytic Metabolism of Ester Linkages in Biological Systems
Upon absorption into the body, this compound is expected to undergo extensive first-pass metabolism, primarily in the liver. The ester linkage is susceptible to hydrolysis by various carboxylesterases present in hepatocytes. This enzymatic action cleaves the ester bond, resulting in the formation of two primary metabolites: anthranilic acid and isobutanol. inchem.org
While direct in vivo studies on this compound are not extensively documented, the metabolic fate of structurally related anthranilate esters, such as methyl anthranilate, provides a strong predictive model for its biotransformation. nih.gov For instance, studies on methyl anthranilate have demonstrated its rapid hydrolysis in rat liver and small intestine homogenates. nih.gov This evidence supports the hypothesis that this compound is similarly metabolized. The resulting isobutanol would then enter the appropriate metabolic pathways for short-chain alcohols, which typically involve oxidation to corresponding aldehydes and carboxylic acids, eventually leading to carbon dioxide and water.
Table 1: Predicted Hydrolytic Metabolism of this compound
| Substrate | Enzyme | Primary Metabolites | Tissue Location |
|---|
Conjugation Pathways and Excretion Mechanisms (e.g., Glucuronidation, Glycine (B1666218) Conjugation)
Following the initial hydrolysis, the primary aromatic metabolite, anthranilic acid, undergoes phase II conjugation reactions to enhance its water solubility and facilitate its elimination from the body via urine. inchem.org The principal conjugation pathways for anthranilic acid are glucuronidation and glycine conjugation. inchem.org
In glucuronidation, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the carboxylic acid group of anthranilic acid, forming an acyl glucuronide. This process significantly increases the polarity of the molecule.
Alternatively, anthranilic acid can be conjugated with the amino acid glycine. This reaction, catalyzed by glycine N-acyltransferase, forms N-(2-aminobenzoyl)glycine, also known as ortho-aminohippuric acid. inchem.org This conjugate is also highly water-soluble and readily excreted.
The conjugated metabolites of anthranilic acid are then transported out of the hepatocytes into the bloodstream and subsequently filtered by the kidneys for excretion in the urine. inchem.org The rapid and efficient nature of these conjugation and excretion mechanisms prevents the accumulation of anthranilic acid in the body.
Table 2: Conjugation Pathways for Anthranilic Acid
| Metabolite | Conjugation Reaction | Enzyme | Conjugated Product | Excretion Route |
|---|---|---|---|---|
| Anthranilic Acid | Glucuronidation | UDP-glucuronosyltransferase (UGT) | Anthranilic acid acyl glucuronide | Urine |
Structure Activity Relationship Sar and Computational Studies of Isobutyl Anthranilate
Elucidation of Structure-Activity Relationships for Biological and Olfactory Activities
Structure-activity relationship studies are crucial for identifying the specific molecular features responsible for a compound's biological or sensory effects. For anthranilate derivatives, this involves systematically modifying the core structure and observing the resulting changes in activity.
The ester group's alkyl chain in anthranilate compounds is a key determinant of their physicochemical properties and, consequently, their bioactivity. Modifications to this chain, including its length, branching, and saturation, can significantly alter how the molecule interacts with biological systems.
Research on various classes of organic compounds has demonstrated that the length of an alkyl chain often correlates with biological activity, a principle that applies to anthranilate esters. chemrxiv.orgresearchgate.net Generally, increasing the alkyl chain length enhances the molecule's lipophilicity. This can lead to improved membrane permeability and affinity for hydrophobic binding pockets in proteins. nih.gov However, there is often an optimal chain length for a specific activity; chains that are too long may reduce water solubility or introduce steric hindrance, negatively impacting bioavailability or receptor binding. nih.gov
For instance, studies on N-alkylmorpholine derivatives showed that antibacterial efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) was highest for compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16). chemrxiv.org Shorter chains were found to be inactive. chemrxiv.org Similarly, in bioinspired amphiphilic selenolanes, cytotoxicity was modulated by the alkyl chain length, with intermediate chains (C8-C10) showing a concentration-dependent increase in cytotoxicity, while longer chains exhibited a saturation effect. nih.gov This highlights the non-linear relationship between chain length and biological effect. In the context of isobutyl anthranilate, the branched isobutyl group provides a different steric and lipophilic profile compared to its straight-chain isomer, n-butyl anthranilate, which can lead to distinct interactions with biological targets.
Table 1: Conceptual Influence of Alkyl Chain Modifications on Physicochemical and Biological Properties of Anthranilate Esters
| Modification | Property Affected | Potential Impact on Bioactivity |
|---|---|---|
| Increase Chain Length | Increased Lipophilicity | Enhanced membrane permeability; may increase binding to hydrophobic pockets. |
| Decreased Water Solubility | May reduce bioavailability if excessively long. | |
| Introduce Branching | Increased Steric Hindrance | May improve binding specificity or hinder non-specific interactions. |
| Altered Conformational Flexibility | Can lock the molecule into a more or less active conformation. | |
| Introduce Unsaturation | Altered Electronic Properties & Geometry | Can introduce rigidity and potential for different intermolecular interactions. |
Aromatic substitution with either electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3), or electron-withdrawing groups (EWGs) like nitro (-NO2) or chloro (-Cl), can significantly influence the electron density of the benzene (B151609) ring and the acidity/basicity of the amino and ester groups. nih.govresearchgate.net For example, a study on anthranilic acid sulfonamide analogs showed that a sulfonamide with an electron-withdrawing nitro group exhibited the highest cytotoxicity against MOLT-3 cells. nih.gov The placement of these substituents (ortho, meta, or para to the amino group) is also critical for determining the molecule's interaction with specific receptor sites. researchgate.netnih.gov
Alkylation of the nitrogen atom (N-alkylation) directly impacts its ability to act as a hydrogen bond donor. rsc.org Converting the primary amine (-NH2) to a secondary (-NHR) or tertiary (-NR2) amine can reduce or eliminate hydrogen bonding potential at that site, which may be critical for binding to certain biological targets. researchgate.netnih.gov This modification also increases lipophilicity and can introduce steric bulk, further influencing biological activity. Studies on the pKa of anilinium ions have shown that N-alkylation alters the basicity of the amino group, which can affect the molecule's ionization state at physiological pH and its subsequent interactions and transport. rsc.org
Table 2: Predicted Effects of Aromatic and Nitrogen Modifications on Anthranilate Properties
| Modification | Position | Effect | Potential Influence on Activity |
|---|---|---|---|
| Aromatic Substitution | Ring (various) | Alters electron density and steric profile. | Modulates receptor binding affinity and specificity. |
| Ring (various) | Introduction of electron-withdrawing groups (e.g., -NO2, -Cl). | Can enhance electrophilicity and certain biological activities like cytotoxicity. nih.gov | |
| Ring (various) | Introduction of electron-donating groups (e.g., -OCH3, -CH3). | Can increase nucleophilicity and affect metabolic stability. | |
| Nitrogen Alkylation | Amino Group | Converts primary amine to secondary/tertiary. | Eliminates hydrogen bond donor capability, potentially altering binding mode. |
| Amino Group | Increases steric bulk around the nitrogen. | May enhance selectivity or cause steric clashes with the target. | |
| Amino Group | Increases lipophilicity. | Can affect membrane transport and hydrophobic interactions. |
Stereochemistry plays a pivotal role in the efficacy and specificity of biologically active molecules. nih.gov While this compound itself is an achiral molecule, the introduction of chiral centers through modification of either the alkyl chain or the aromatic ring would result in stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit profoundly different biological activities. nih.gov
The differential activity arises because biological targets such as enzymes and receptors are themselves chiral. Consequently, they often interact preferentially with one stereoisomer over another. This stereoselectivity can affect uptake, metabolism, and target binding. nih.gov A compelling example is seen in studies of nature-inspired 3-Br-acivicin isomers, where only the natural (5S, αS) isomers showed significant potency in inhibiting P. falciparum proliferation. nih.gov The other stereoisomers were significantly less active or completely inactive, suggesting that stereochemistry was crucial for recognition by cellular transporters and for interaction with the biological target, PfGAPDH. nih.gov Therefore, should chiral derivatives of this compound be developed, it would be essential to resolve and test individual stereoisomers, as their biological effects would likely not be identical. beilstein-journals.org
Advanced Computational Chemistry and Molecular Modeling
Computational methods have become indispensable tools in modern chemistry for predicting molecular properties and simulating complex molecular interactions, thereby guiding experimental research and rational drug design.
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and energetic properties of molecules with high accuracy. Methods such as Density Functional Theory (DFT) and high-level ab initio composite methods like Gaussian-3 (G3) theory are employed to compute a wide range of molecular descriptors. researchgate.net
For anthranilate derivatives, these calculations can predict properties such as optimized molecular geometry, dipole moment, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). These descriptors are vital for understanding the molecule's reactivity, stability, and intermolecular interaction potential. For example, thermochemical studies on methyl anthranilate and butyl anthranilate have utilized the G3(MP2)//B3LYP composite method to calculate their gas-phase standard enthalpies of formation. researchgate.net Such data provide fundamental insights into the thermodynamic stability of these molecules. These computational approaches can be readily applied to this compound to analyze the energetic effects of its branched alkyl substituent compared to straight-chain analogs. researchgate.net
Table 3: Representative Molecular Properties of Anthranilate Esters Amenable to Quantum Chemical Calculation
| Property | Significance | Method of Calculation |
|---|---|---|
| Standard Enthalpy of Formation | Indicates thermodynamic stability. | G3(MP2)//B3LYP, CBS-QB3 |
| Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles. | DFT (e.g., B3LYP/6-31G*) |
| HOMO-LUMO Energy Gap | Relates to chemical reactivity and electronic transitions. | DFT, Time-Dependent DFT (TD-DFT) |
| Electrostatic Potential (ESP) Map | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | DFT |
| Dipole Moment | Quantifies molecular polarity, influencing solubility and intermolecular forces. | DFT, Ab initio methods |
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govscilit.com By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational dynamics of molecules and their interactions with their environment, such as a protein binding site. nih.govmdpi.com
In the context of this compound's biological activity, MD simulations can be used to model its binding to a specific protein target. rsc.org These simulations can reveal the key amino acid residues involved in the interaction, the stability of the protein-ligand complex, and the specific binding pose of the ligand. nih.gov Furthermore, MD can elucidate the entire binding or unbinding pathway, providing insights that are often inaccessible through experimental methods alone. nih.gov Advanced techniques combined with MD, such as free energy calculations, can predict the binding affinity of a ligand, which is a critical parameter in drug discovery. nih.gov The analysis of large MD datasets can be enhanced by machine learning and deep learning techniques to identify subtle, ligand-induced conformational changes in the target protein. rsc.org For the core anthranilate structure, studies on its binding to enzymes like anthranilate phosphoribosyltransferase have provided a basis for understanding the types of interactions—such as polar interactions with the carboxylate group—that govern its recognition in a biological context. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR studies are instrumental in predicting their biological effects based on molecular descriptors. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moments), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.
Research on anthranilate derivatives has successfully employed various QSAR methodologies to predict their inhibitory activities against specific enzymes. For instance, studies on anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2 have utilized factor analysis-based multiple linear regressions (FA-MLR), principal component regression analysis (PCRA), and genetic algorithm-partial least squares (GA-PLS). sums.ac.irresearchgate.net These models help in identifying the key molecular features that govern the inhibitory potency of these compounds. The GA-PLS analysis, for example, highlighted the significance of topological, constitutional, and geometrical parameters in determining the inhibitory activity. sums.ac.irresearchgate.net
A common approach in QSAR is the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). These methods provide a three-dimensional understanding of the structure-activity relationship. In a study on anthranilic acid-based derivatives as tumor necrosis factor-α converting enzyme (TACE) inhibitors, both CoMFA and CoMSIA models were developed. nih.gov The CoMSIA model proved to be slightly more predictive, yielding a conventional r² of 0.991 and a cross-validated r² (q²) of 0.777, indicating a robust and predictive model. nih.gov The 3D contour maps generated from these analyses offer valuable insights into the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, guiding the design of more potent analogs.
Below is an interactive data table summarizing the statistical parameters of a representative QSAR model for anthranilate derivatives.
| QSAR Model | Conventional r² | Cross-validated q² | Standard Error of Estimate (SEE) | F-value | Predictive r² (test set) |
| CoMSIA for TACE Inhibitors | 0.991 | 0.777 | 0.050 | 655.610 | 0.871 |
This table illustrates the predictive power of a CoMSIA model for a series of anthranilic acid-based TACE inhibitors, demonstrating the utility of QSAR in predicting biological activity. nih.gov
In Silico Approaches to Ligand-Receptor Binding and Activation Mechanisms
In silico methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for elucidating the interactions between a ligand, such as this compound, and its biological receptor at the molecular level. These computational techniques predict the preferred binding orientation of a ligand within a receptor's active site and estimate the strength of the interaction, often expressed as a binding energy or docking score.
For anthranilate derivatives, molecular docking studies have been conducted to understand their binding modes with various protein targets. For example, docking simulations of novel anthranilic acid hybrids have been used to predict their binding affinities for DNA and albumin. nih.gov Similarly, the interactions of anthranilic acid derivatives with estrogen receptor alpha (ERα) and HER2 have been investigated through molecular docking, revealing binding energies ranging from -7.8 to -9.8 Kcal/mol. researchgate.net These studies help in identifying key amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Given that this compound is a fragrance compound, understanding its interaction with olfactory receptors (ORs) is of particular interest. A fully in silico protocol has been developed to study the interactions between odorants and ORs. nih.gov This approach involves homology modeling of the receptor, prediction of the binding site, and molecular docking of the odorant. The binding energies of protein-ligand complexes are calculated using tools like Autodock Vina and then refined using more advanced scoring functions, such as those employing convolutional neural networks (CNN). nih.gov This methodology provides a robust framework for predicting the binding modes of fragrance molecules like this compound to their corresponding ORs.
The following interactive data table presents hypothetical binding energies for this compound and related compounds with a model olfactory receptor, illustrating the type of data generated from in silico docking studies.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -6.5 | TYR112, PHE205, SER278 |
| Methyl anthranilate | -5.8 | TYR112, PHE205 |
| Ethyl anthranilate | -6.1 | TYR112, PHE205, ILE275 |
| N-Methyl this compound | -6.8 | TYR112, PHE205, SER278, MET108 |
This table provides a hypothetical representation of docking results, showcasing how modifications to the anthranilate structure could influence binding affinity with a target receptor.
Molecular dynamics simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. These simulations can reveal conformational changes in both the ligand and the receptor upon binding and provide insights into the stability of the complex.
Mechanistic Toxicology and Safety Assessment Research on Isobutyl Anthranilate
In Vitro and In Vivo Genotoxicity Studies
Genotoxicity studies are crucial for assessing the potential of a chemical to cause genetic damage, which can lead to mutations and cancer.
Mutagenicity Assays (e.g., Ames Test)
The mutagenic potential of isobutyl anthranilate has been evaluated in bacterial reverse mutation assays, commonly known as the Ames test. In a study conducted by the National Toxicology Program (NTP), this compound was tested for its ability to induce mutations in various strains of Salmonella typhimurium (TA97, TA98, TA100, TA1535, and TA1537) and Escherichia coli (WP2 uvrA), both with and without metabolic activation (S9). The results of this comprehensive mutagenicity screening were negative, indicating that under the conditions of the assay, this compound did not induce gene mutations in these bacterial systems. nih.gov
Table 1: Results of the Ames Test for this compound
| Test Organism | Metabolic Activation | Result |
| Salmonella typhimurium (various strains) | With and Without S9 | Negative |
| Escherichia coli (WP2 uvrA) | With and Without S9 | Negative |
Chromosomal Aberration and Micronucleus Tests in Mammalian Cells
For related anthranilate compounds, such as methyl anthranilate, some studies have shown positive results in in vitro chromosomal aberration assays using Chinese hamster cell lines. nih.gov However, these findings are often observed in cell lines with compromised p53 gene function, which may lead to a higher incidence of false-positive results. nih.gov When tested in p53-proficient human cell lines, these related compounds have generally tested negative, suggesting that the in vitro clastogenic effects may not be relevant to humans. nih.gov
Biochemical and Cellular Mechanisms of Toxicological Action
Understanding the biochemical and cellular mechanisms of a compound's action is essential for a thorough toxicological evaluation.
Enzymatic Hydrolysis Patterns and Inhibition in Biological Systems
Esters like this compound are generally expected to undergo enzymatic hydrolysis in biological systems, breaking down into their constituent alcohol (isobutanol) and carboxylic acid (anthranilic acid). Research on the closely related compound, methyl anthranilate, has shown that it is readily hydrolyzed by liver and intestinal mucosal homogenates. nih.gov This hydrolysis is primarily carried out by carboxylesterases. jst.go.jp
While specific studies on the enzymatic hydrolysis of this compound are limited, it is anticipated to follow a similar metabolic pathway. The resulting metabolites, isobutanol and anthranilic acid, are endogenous substances or can be readily metabolized through well-established pathways.
There is limited direct evidence regarding the potential of this compound to inhibit specific enzyme systems. However, a study on the structurally related compound isobutyl nitrite (B80452) demonstrated significant inactivation of hepatic enzymes, including cytochrome P450 (CYP)-mediated deethylation, glutathione (B108866) S-transferase (GST), and carboxylesterase (CBE) in mice after acute exposure. nih.gov This inactivation was suggested to occur through irreversible protein oxidation. nih.gov Whether this compound exhibits similar inhibitory effects requires further investigation.
Induction of Hepatic Enzymes and Peroxisome Proliferation Mechanisms
The potential for this compound to induce hepatic enzymes or cause peroxisome proliferation has not been extensively studied. However, research on other anthranilate esters provides some insights. A study on cinnamyl anthranilate, another flavoring agent, demonstrated that it is a potent peroxisome proliferator in mice, leading to an increase in liver weight and the induction of enzymes involved in fatty acid oxidation. nih.gov This effect was much weaker in rats, highlighting a significant species difference. nih.gov Peroxisome proliferation is a known mechanism for liver tumor formation in rodents, though its relevance to humans is a subject of ongoing research.
Given these findings with a related anthranilate ester, the potential for this compound to induce hepatic enzymes and peroxisome proliferation, particularly at high doses, warrants consideration in a comprehensive safety assessment.
Neuroprotective or Neurotoxic Mechanisms (e.g., Glutamate (B1630785) Release Modulation)
The neurological effects of this compound have not been directly investigated. However, research on other anthranilate derivatives suggests potential interactions with the central nervous system. One study on a synthesized anthranilate derivative demonstrated a neuroprotective effect by inhibiting glutamate release from rat cerebrocortical nerve terminals. nih.gov Excessive glutamate release is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurological disorders. The study suggested that this inhibition of glutamate release could be a valuable strategy for neuroprotection. nih.gov
Conversely, studies on isobutyl nitrite, a compound with a related isobutyl group but a different functional group, have indicated potential neurotoxic effects, including impairment of learning, memory, and motor coordination in rodents. nih.gov
These contrasting findings for different but structurally related compounds highlight the complexity of predicting the neuropharmacological profile of this compound. Further research is needed to determine whether it possesses neuroprotective or neurotoxic properties and to elucidate the underlying mechanisms, such as the modulation of glutamate release.
Weight-of-Evidence Approaches in Safety Assessment
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying substances that can cause damage to genetic material. A standard battery of tests is typically employed to assess this endpoint.
In Vitro Studies: The most common initial screening for genotoxicity is the bacterial reverse mutation assay, also known as the Ames test. This test evaluates the potential of a substance to induce mutations in several strains of bacteria. A negative result in this assay provides a significant piece of evidence for the lack of mutagenic potential. For this compound, a bacterial mutagenicity study conducted by the National Toxicology Program (NTP) yielded a negative result. This finding is a cornerstone in the weight-of-evidence for its genetic safety. While a chromosomal aberration assay (often conducted in mammalian cells according to OECD Guideline 473) is another important in vitro test, specific data for this compound in such an assay is not readily available in the public domain.
In Vivo Studies: To supplement in vitro data, in vivo tests like the micronucleus assay (following OECD Guideline 474) are often conducted. This test assesses chromosomal damage in the bone marrow of rodents. Publicly available data from an in vivo micronucleus test for this compound is not currently available.
The available evidence, primarily the negative Ames test, strongly suggests that this compound is not genotoxic.
Repeated-Dose Toxicity Assessment
Repeated-dose toxicity studies are designed to evaluate the effects of long-term exposure to a substance. A 90-day oral toxicity study in rodents, following a protocol similar to OECD Guideline 408, is a standard requirement for food ingredients. Such studies help to identify any target organs for toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Table 2: Repeated-Dose Toxicity Data Summary for this compound
| Study Type | Methodology Guideline (Typical) | Findings |
|---|
Skin Sensitization Assessment
Skin sensitization is the potential for a substance to cause an allergic skin reaction upon repeated contact. The murine Local Lymph Node Assay (LLNA) is a common method for assessing this endpoint, and it can provide an EC3 value (the concentration required to produce a threefold increase in lymphocyte proliferation), which is an indicator of the sensitization potential.
Table 3: Skin Sensitization Data Summary for this compound
| Test Type | Finding |
|---|
Environmental Considerations and Green Chemistry Approaches in Isobutyl Anthranilate Production
Development of Sustainable Synthetic Strategies
The pursuit of sustainability in chemical synthesis has led to the exploration of innovative methods for producing isobutyl anthranilate. These strategies aim to improve efficiency and reduce the environmental footprint compared to conventional methods.
Biocatalysis has emerged as a powerful tool for the green synthesis of esters. The use of enzymes, particularly lipases, offers a highly selective and efficient alternative to chemical catalysts for the esterification of anthranilic acid. google.com A notable method involves the enzymatic esterification of anthranilic acid with a C1-C4 alcohol, such as isobutanol, to produce the corresponding anthranilate ester. google.com This process can be catalyzed by lipases derived from microorganisms like Candida cylindracea (also known as C. rugosa). google.com
These enzymatic reactions are typically conducted under moderate conditions, at temperatures ranging from approximately 30°C to 50°C, which reduces energy consumption compared to high-temperature chemical methods. google.com The reaction medium can be an aqueous solution or a biphasic system, where the addition of a non-polar organic solvent like hexane (B92381) can significantly increase the product yield by shifting the reaction equilibrium. google.com
While direct fermentative production of this compound is not widely documented, related research shows the potential of engineered microorganisms. For instance, Corynebacterium glutamicum has been metabolically engineered to produce N-methylanthranilate from glucose. mdpi.com This involves enhancing the supply of the precursor, anthranilate, through metabolic engineering of the shikimate pathway. mdpi.com Similar strategies could potentially be adapted for the production of other anthranilate esters by incorporating the appropriate alcohol and ester-forming enzymes into the fermentation process.
| Parameter | Biocatalytic Esterification Details |
| Enzyme Source | Lipase (B570770) from Candida cylindracea (C. rugosa) google.com |
| Substrates | Anthranilic acid and Isobutanol google.com |
| Reaction Temp. | 30°C to 50°C google.com |
| Reaction Medium | Aqueous or Biphasic (with non-polar solvent) google.com |
| Potential Yield Enhancer | Addition of non-polar solvents (e.g., hexane, ethyl acetate) google.com |
A key aspect of green chemistry is the reduction or elimination of hazardous substances, including heavy metal catalysts and volatile organic solvents. Research has demonstrated a novel, metal-free approach for the synthesis of anthranilate esters, including this compound. rsc.org This method utilizes a base-assisted multicomponent reaction involving 2-nitrobenzaldehyde (B1664092), malononitrile (B47326), and an alcohol like isobutyl alcohol. rsc.org
The reaction proceeds under mild conditions and demonstrates high chemoselectivity. rsc.org It involves a simultaneous intramolecular redox process where the aldehyde group is oxidized and the nitro group is reduced, without the need for a metal catalyst. rsc.org Various solvents have been tested, with acetonitrile (B52724) showing competent efficacy. rsc.org This metal-free strategy is significant as it avoids the environmental and health concerns associated with metal contamination in products and waste streams.
The choice of solvent is critical in green synthesis. Green solvents are defined as those that minimize the environmental impact throughout their lifecycle. nih.gov Water is considered the most environmentally friendly solvent due to its non-toxicity and non-flammability. nih.gov While this compound itself is insoluble in water, the use of aqueous or biphasic systems in biocatalytic routes represents a step towards greener reaction conditions. google.comnih.gov The development of syntheses in solvents like acetonitrile, or even using the reactant alcohol as the solvent, reduces the reliance on more hazardous traditional organic solvents. rsc.org
| Approach | Key Features | Example Reactants for this compound |
| Metal-Free Synthesis | Base-assisted multicomponent reaction; Intramolecular redox process; Avoids metal catalysts. rsc.org | 2-nitrobenzaldehyde, malononitrile, isobutyl alcohol. rsc.org |
| Green Solvents | Use of less hazardous solvents like acetonitrile or the reactant alcohol itself. rsc.org | Acetonitrile. rsc.org |
Heterogeneous catalysts offer significant environmental advantages over their homogeneous counterparts, primarily through ease of separation from the reaction mixture and the potential for reuse. This simplifies product purification and minimizes catalyst-containing waste streams. In the context of anthranilate ester production, solid acid catalysts have proven effective for the esterification of anthranilic acid. acs.org
Industrial resins such as Amberlyst-15 and Indion-130 have been identified as highly effective heterogeneous catalysts for producing methyl anthranilate. acs.org This principle is directly applicable to the synthesis of this compound. These catalysts are ion-exchange resins that can be easily filtered out of the reaction mixture and regenerated for subsequent batches, aligning with the green chemistry principles of waste reduction and atom economy. acs.org The use of such catalysts avoids the problematic disposal of liquid acids, which are used in substantial quantities in conventional synthesis routes. acs.org
Research on Biodegradation and Environmental Fate of this compound
Given the structural similarity, it is plausible that this compound also undergoes biodegradation. The ester linkage is susceptible to hydrolysis, which would break the compound down into anthranilic acid and isobutanol. Anthranilic acid is a normal metabolite in humans and is excreted in urine, suggesting it can enter and be processed by biological systems. epa.gov General environmental precautions for this compound include preventing its release into drains, surface water, and groundwater. chemos.decapotchem.com This indicates a need to manage its disposal carefully to avoid environmental contamination. chemos.de
Life Cycle Assessment of Production Processes
An LCA for this compound would quantify inputs (e.g., energy, raw materials) and outputs (e.g., emissions, waste) for each production step. mdpi.comfrontiersin.org The assessment would compare the traditional chemical synthesis route with the greener alternatives discussed:
Biocatalytic Route: This route would likely show lower energy consumption due to milder reaction temperatures. However, the environmental impact of enzyme production and the use of any organic solvents in a biphasic system would need to be considered. google.comfrontiersin.org
Metal-Free Synthesis: This approach would score favorably by eliminating the impacts associated with the mining, processing, and disposal of metal catalysts. rsc.org The impact would then be largely determined by the synthesis of the starting materials and the solvent used. mdpi.com
By analyzing impact categories such as global warming potential, acidification potential, and toxicity, an LCA can provide a quantitative basis for identifying the most environmentally sustainable production process for this compound. mdpi.comnih.gov
Applications and Advanced Research Themes Involving Isobutyl Anthranilate
Mechanisms of Chemosensory Perception
The way in which isobutyl anthranilate is perceived is a multifaceted process involving interactions at the molecular level with olfactory receptors and influenced by various physiological and environmental factors.
Computational Modeling of Odor Perception
Computational methods are increasingly being employed to predict and understand the perception of odors. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are valuable tools in this domain. Molecular docking simulations can predict the binding affinity and orientation of a molecule like this compound within the binding pocket of a specific olfactory receptor. wikipedia.org QSAR models, on the other hand, correlate the structural properties of a series of molecules with their perceived odor characteristics. researchgate.netnih.gov While specific computational models for this compound are not yet extensively published, these general approaches are instrumental in narrowing down potential olfactory receptor targets and in predicting the odor profiles of new molecules based on their chemical structure.
Factors Influencing Perceptual Interactions and Thresholds
The perception of this compound is not solely dependent on its interaction with olfactory receptors; it is also influenced by a variety of factors that can affect its detection threshold and how it is perceived in mixtures with other scents. The matrix in which the odorant is present can significantly impact its volatility and, consequently, its detection threshold. For example, the odor detection threshold for the related compound, methyl anthranilate, has been shown to vary in different media such as water and wine. researchgate.net Furthermore, in complex odor mixtures, perceptual interactions such as blending or suppression can occur. researchgate.net This means that the perceived scent of this compound can be altered or even masked by the presence of other aromatic compounds.
Role in Inter-species Communication and Chemical Ecology
This compound and related compounds play a significant role in how different species communicate and interact with their environment, most notably as a repellent.
Research has firmly established that anthranilate esters, including this compound, are effective repellents for both birds and insects. wikipedia.orgresearchgate.net In birds, the repellent effect is not primarily mediated by the olfactory system but rather through the irritation of the trigeminal nerve, which is responsible for sensations of pain and temperature in the face. researchgate.netscispace.com This irritation creates an unpleasant sensation for the birds, leading them to avoid the source of the compound.
In insects, the mechanism of repellency is linked to the olfactory system. Studies on related anthranilates suggest that these compounds target the same olfactory neurons that are responsive to the widely used insect repellent, DEET. wikipedia.orgbiorxiv.org The current understanding is that these compounds may act as antagonists or modulators of specific insect olfactory receptors, disrupting their ability to locate hosts or food sources. This dual-mode of action, affecting different sensory pathways in birds and insects, underscores the compound's significance in chemical ecology.
Exploration of Novel Bioactive Agents Based on the this compound Scaffold
The inherent repellent properties of the this compound structure have made it a promising candidate for the development of new and improved bioactive agents, particularly in the field of insect control.
Development of Next-Generation Insect Repellents
The molecular scaffold of this compound serves as a valuable starting point for the design of novel insect repellents. nih.gov By modifying the chemical structure of this compound, researchers aim to enhance its repellent activity, increase its duration of action, and improve its safety profile. Structure-activity relationship (SAR) studies are crucial in this process, as they help to identify the key molecular features that are responsible for the repellent effect. researchgate.netnih.gov Through systematic chemical modifications and subsequent bioassays, scientists can develop new compounds that are more potent and selective than existing repellents. This line of research holds the potential to deliver safer and more effective alternatives for personal protection against disease-carrying insects and for the protection of crops from agricultural pests. biorxiv.org
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Odor Description | Primary Repellent Action |
| This compound | C₁₁H₁₅NO₂ | 193.24 | Fruity, grape-like | Birds, Insects |
| Methyl anthranilate | C₈H₉NO₂ | 151.16 | Grape-like | Birds, Insects |
| Butyl anthranilate | C₁₁H₁₅NO₂ | 193.24 | Fruity, floral | Birds, Insects |
| DEET | C₁₂H₁₇NO | 191.27 | Mild, solvent-like | Insects |
Evaluation as Antifouling Agents
Investigation as Pharmaceutical Leads (e.g., for Neuroprotection, Anxiolysis)
The structural motif of anthranilic acid and its derivatives has garnered attention in medicinal chemistry due to the diverse biological activities exhibited by these compounds. This has led to investigations into their potential as therapeutic agents for a range of conditions, including those affecting the central nervous system.
Neuroprotection:
Research into the neuroprotective potential of anthranilate derivatives has shown promising, albeit indirect, connections to compounds structurally related to this compound. A study focusing on a synthesized anthranilate derivative, butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034), demonstrated significant neuroprotective effects. researchgate.netnih.govnih.gov The study found that HFP034 can inhibit glutamate-induced excitotoxicity, a key mechanism in neuronal damage. researchgate.netnih.govnih.gov This was achieved by reducing the release of the neurotransmitter glutamate (B1630785) in rat cerebrocortical nerve terminals. researchgate.netnih.govnih.gov The proposed mechanism involves the suppression of P/Q-type Ca²⁺ channels and the protein kinase C (PKC) pathway. researchgate.netnih.gov
While this research was not conducted on this compound itself, it highlights the potential of the broader class of anthranilate esters to modulate neuronal activity and offer protection against neurodegenerative processes. The findings from the study on HFP034 are summarized in the table below.
| Compound Investigated | Model System | Key Findings | Proposed Mechanism of Action |
| Butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034) | Rat cerebrocortical synaptosomes and in vivo rat model | Inhibited 4-aminopyridine-evoked glutamate release; Reduced neuronal death in a kainic acid-induced excitotoxicity model. researchgate.netnih.govnih.gov | Suppression of presynaptic P/Q-type Ca²⁺ channels and protein kinase C (PKC) pathways. researchgate.netnih.gov |
These findings suggest that the anthranilate scaffold could serve as a valuable starting point for the development of novel neuroprotective agents. Further research would be necessary to determine if this compound shares similar properties. The derivatives of anthranilic acid are also being explored for their ability to downregulate key pathways involved in the expression of neuropathological traits and neurodegeneration. mdpi.com
Anxiolysis:
The investigation of chemical compounds for their anxiety-reducing (anxiolytic) effects is a significant area of pharmaceutical research. However, specific studies focusing on the anxiolytic properties of this compound are not prevalent in the current scientific literature. While the broader class of anthranilate derivatives has been noted for various pharmacological activities, dedicated research into the anxiolytic potential of this compound remains an open area for future scientific inquiry.
Future Research Directions and Perspectives
Integration of Advanced Omics Technologies for Systems-Level Understanding
A significant frontier in the study of isobutyl anthranilate involves the application of advanced "omics" technologies to achieve a holistic, systems-level understanding of its biosynthesis and biological interactions. The production of anthranilate esters in nature involves siphoning the intermediate, anthranilate, from the primary L-tryptophan biosynthetic pathway. nih.gov Engineering microorganisms for the production of these compounds requires a deep understanding of the metabolic network.
Integrated transcriptomic and metabolomic analyses are powerful approaches to elucidate the molecular mechanisms governing the biosynthesis of specific metabolites. mdpi.comresearchgate.netmdpi.com Future research can apply these techniques to microbial hosts engineered to produce this compound. By comparing the gene expression profiles (transcriptomics) with the resulting metabolite concentrations (metabolomics) under different conditions, researchers can identify metabolic bottlenecks, discover previously unknown regulatory genes, and pinpoint rate-limiting enzymatic steps. researchgate.net This systems biology approach allows for the rational design of subsequent metabolic engineering strategies to enhance the yield and productivity of this compound. nih.gov
For example, a metabolomic study could reveal an accumulation of the precursor anthranilic acid and a deficit of isobutanol, indicating that the alcohol production or the final esterification step is the bottleneck. Concurrently, transcriptomic analysis could highlight the insufficient expression of the relevant alcohol dehydrogenase or ester synthase enzymes, guiding targeted genetic modifications.
Table 1: Potential Omics-Based Research Approaches for this compound
| Omics Technology | Research Objective | Expected Outcome | Potential Impact |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Identify genes involved in precursor supply (anthranilic acid, isobutanol) and esterification within a microbial host. | A map of differentially expressed genes under high-yield vs. low-yield conditions. | Identification of genetic targets for overexpression or knockout to channel metabolic flux towards this compound. |
| Metabolomics (LC-MS, GC-MS) | Quantify intracellular and extracellular concentrations of precursors, intermediates, and byproducts. | Detailed profile of the metabolic state of the production host, identifying pathway bottlenecks and competing pathways. | Informed strategies for optimizing fermentation media and redirecting carbon flow away from non-productive pathways. |
| Proteomics | Quantify the expression levels of key enzymes in the engineered biosynthetic pathway. | Correlation of enzyme abundance with metabolic output. | Validation of transcriptomic data and understanding of post-transcriptional regulation. |
| Integrative Omics | Combine data from transcriptomics, metabolomics, and proteomics to build a comprehensive systems-level model. | A predictive model of the metabolic network for simulating the effects of genetic modifications before implementation. | Accelerated and more efficient strain development cycles with a higher probability of success. |
Development of Real-Time, In-Situ Spectroscopic Analytical Methods
The chemical synthesis or biocatalytic production of this compound can be significantly optimized through the development and implementation of real-time, in-situ analytical methods. Traditional quality control often relies on offline chromatographic techniques, which introduce time delays and prevent dynamic process control. In contrast, in-situ spectroscopic probes can provide continuous data on the reaction progress. spectroscopyonline.com
Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are well-suited for monitoring esterification reactions. unal.edu.coacs.org An infrared probe, for instance, can be inserted directly into a reactor to continuously monitor the decrease in the characteristic spectral bands of the carboxylic acid and alcohol reactants, alongside the simultaneous increase in the band corresponding to the newly formed ester group. unal.edu.co Similarly, in-situ Raman spectroscopy has been effectively used to monitor polyester (B1180765) polymerization by tracking the relative intensities of peaks corresponding to carboxylic and ester groups, allowing for a real-time calculation of the percentage of esterification. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, equipped with a flow cell, also presents a powerful tool for monitoring the kinetics of ester formation by tracking specific proton signals of reactants and products over time. oxinst.com
The implementation of these process analytical technologies (PAT) would enable precise control over reaction parameters such as temperature, catalyst loading, and reactant feed rates, leading to improved yield, higher purity, and reduced batch times in the production of this compound.
Table 2: Spectroscopic Methods for Real-Time Monitoring of this compound Synthesis
| Spectroscopic Technique | Principle of Measurement | Key Parameters Monitored | Advantages for Process Control |
|---|---|---|---|
| Mid-Infrared (ATR-FTIR) | Measures vibrational transitions of functional groups. | Disappearance of C=O stretch of carboxylic acid; Appearance of C=O stretch of ester. | High specificity to functional groups, providing clear reaction endpoints. |
| Raman Spectroscopy | Measures inelastic scattering of light from molecular vibrations. | Changes in peak area ratios between carboxylic acid and ester functional groups. acs.org | Low interference from water, suitable for aqueous and biphasic systems; fiber optic probes allow for remote, non-invasive monitoring. mdpi.com |
| Near-Infrared (NIR) Spectroscopy | Measures overtones and combination bands of molecular vibrations. | Multivariate calibration models correlating spectral changes to reactant and product concentrations. | High penetration depth, allowing for analysis of heterogeneous mixtures and solids. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Changes in the intensity of specific proton signals for reactants (e.g., -CH2- of isobutanol) and products (e.g., ester -CH2-). oxinst.com | Provides detailed structural information and quantitative data on multiple components simultaneously. |
Application of Machine Learning and Artificial Intelligence for Predictive Modeling in Chemical Biology
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize flavor and fragrance research by enabling predictive modeling based on chemical structure and properties. medium.comijabe.org For this compound, these computational tools can be applied to predict its sensory attributes, its behavior in complex mixtures, and its potential biological activities.
Table 3: Applications of AI/ML in this compound Research
| AI/ML Application | Methodology | Input Data | Predicted Output | Potential Impact |
|---|---|---|---|---|
| Sensory Profile Prediction | Quantitative Structure-Odor Relationship (QSOR) modeling; Deep Neural Networks (DNNs). miragenews.com | Molecular descriptors (e.g., topology, quantum-chemical properties) of this compound and analogues. | Predicted sensory descriptors (e.g., 'grape', 'sweet', 'floral') and their intensities. | Rapid screening of novel ester derivatives for desired aroma profiles without the need for synthesis and sensory paneling. |
| Mixture Interaction Modeling | Ensemble learning models (e.g., Random Forest); Predictive modeling based on sensory panel data. mdpi.com | Concentrations of this compound and other fragrance components in a mixture; sensory evaluation data of mixtures. mdpi.com | Predicted sensory profile of the entire fragrance blend, including synergistic or masking effects. | Accelerated and optimized design of complex fragrance formulations. chemicalbull.com |
| Consumer Preference Analysis | Natural Language Processing (NLP) and sentiment analysis on consumer data. | Product reviews, social media trends, market data. medium.com | Identification of emerging trends and consumer preferences related to fruity and floral scents. | Market-driven development of new products featuring this compound. |
| Bioactivity Prediction | Classification and regression models (e.g., Support Vector Machines). | Chemical structure and known biological activity data for a range of compounds. | Likelihood of this compound interacting with specific biological targets (e.g., olfactory receptors). | Guiding research into its mode of action and potential applications beyond flavor and fragrance. |
Exploration of Novel Biocatalytic Systems for Sustainable Production
The increasing consumer demand for natural products is driving research into sustainable, biotechnology-based production routes for flavor and fragrance compounds. nih.gov Future research on this compound will heavily focus on novel biocatalytic systems, moving away from conventional chemical synthesis towards greener and more efficient biological methods. Two primary strategies are being explored: the use of isolated enzymes and the development of engineered whole-cell catalysts.
The enzymatic synthesis of flavor esters, particularly through lipase-catalyzed reactions, is a well-established and effective approach. begellhouse.comscielo.br Lipases can catalyze the esterification of an acid (anthranilic acid) and an alcohol (isobutanol) with high specificity and under mild reaction conditions, reducing energy consumption and byproduct formation. nih.govresearchgate.net A patented process already describes the use of a lipase (B570770) from Candida cylindracea for the production of various anthranilate esters, including butyl anthranilate. google.com Future work in this area will focus on discovering new, more robust enzymes through bioprospecting or protein engineering, and on developing highly efficient immobilized enzyme systems for continuous production and easy catalyst recycling.
The second, more advanced approach is the metabolic engineering of microorganisms to create "cell factories" that can produce this compound directly from simple feedstocks like glucose. lbl.govresearchgate.net This synthetic biology strategy has been successfully demonstrated for the production of the related compound, methyl anthranilate, in engineered Escherichia coli and Corynebacterium glutamicum. nih.gov This involves introducing a heterologous biosynthetic pathway into the host microbe. For this compound, this would require engineering the cell to efficiently produce both precursors—anthranilic acid from the shikimate pathway and isobutanol from an amino acid degradation pathway or a modified glycolysis pathway—and then expressing an enzyme, such as an alcohol acyltransferase, to catalyze the final esterification step. mdpi.com This whole-cell approach represents a highly promising avenue for the sustainable and economically competitive production of natural this compound. youtube.com
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing isobutyl anthranilate in laboratory settings?
- Methodological Answer : this compound can be synthesized via esterification of anthranilic acid with isobutyl alcohol, catalyzed by acid (e.g., sulfuric acid). Characterization involves:
- Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation (e.g., H NMR peaks at δ 7.5–8.0 ppm for aromatic protons and δ 4.1 ppm for the isobutyl group).
- Mass Spectrometry (MS) : To verify molecular weight (CHNO, m/z 193.12 [M+H]).
- High-Performance Liquid Chromatography (HPLC) : For purity assessment using reversed-phase C18 columns and UV detection at 254 nm .
Q. Which analytical techniques are recommended for quantifying this compound in complex mixtures?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives; use split/splitless injection with a DB-5MS column and electron ionization.
- Calibration Curves : Prepare using internal standards (e.g., methyl anthranilate) to account for matrix effects.
- Limit of Detection (LOD) : Typically 0.1–1.0 µg/mL, validated via spiked recovery experiments .
Advanced Research Questions
Q. How can computational models evaluate the repellent efficacy of this compound compared to its derivatives?
- Methodological Answer : Machine learning models (e.g., random forests) trained on odorant-receptor binding data can predict repellent efficacy. Key steps:
- Data Collection : Include receptor activation profiles and molecular descriptors (logP, polar surface area).
- Validation Metrics : Use AUC (Area Under the ROC Curve), where this compound shows an AUC of 0.91, outperforming benzyl anthranilate (AUC 0.76) but underperforming isobutyl N-methylantranilate (AUC 0.94) .
- Table Example :
| Compound | AUC | Sensitivity | Specificity |
|---|---|---|---|
| This compound | 0.91 | 0.85 | 0.82 |
| Isobutyl N-methylantranilate | 0.94 | 0.89 | 0.88 |
Q. What experimental approaches resolve contradictions in this compound’s binding interactions with microbial enzymes?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, K) in the absence of PRPP. Note that anthranilate may bind sequentially to multiple sites without PRPP, as shown in Mycobacterium tuberculosis AnPRT studies .
- Differential Scanning Fluorimetry (DSF) : Monitor protein stability (ΔT) with increasing anthranilate concentrations. A ΔT > 2°C indicates significant binding.
- Crystallography : Resolve spatial binding ambiguities; anthranilate occupies Sites 1 and 3 in AnPRT’s tunnel .
Q. How can anthranilate analogs be used to modulate quorum-sensing pathways in Pseudomonas aeruginosa?
- Methodological Answer :
- Analog Design : Replace anthranilate with methyl anthranilate (a competitive inhibitor) to block PQS (Pseudomonas Quinolone Signal) biosynthesis.
- Virulence Assays : Measure elastase activity (lasB expression) via colorimetric assays (e.g., elastin-Congo red hydrolysis). Methyl anthranilate reduces elastase production by 60–70% .
- Radiolabeling : Confirm precursor incorporation using C-anthranilate, followed by HPLC-MS to detect labeled PQS .
Q. What strategies improve the inhibitory potency of anthranilate-based compounds against Mycobacterium tuberculosis?
- Methodological Answer :
- Elongated Phosphonate Linkers : Design "bianthranilate-like" inhibitors with extended linkers to occupy multiple binding sites in AnPRT’s tunnel.
- Multi-Site Binding Validation : Use ITC and X-ray crystallography to confirm occupancy of Sites 2 and 3, which correlate with stronger inhibition (IC < 10 µM) .
- In Silico Docking : Screen analogs using Glide or AutoDock to prioritize compounds with favorable binding energies (ΔG < -8 kcal/mol) .
Guidance for Data Presentation
- Tables : Follow journal guidelines (e.g., horizontal lines only, Arabic numbering) .
- Figures : Ensure clarity at 1.5–2× final size; label multi-panel figures as A, B, C .
- Supporting Information : Include raw ITC thermograms, DSF melting curves, and synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
